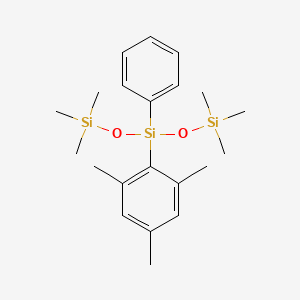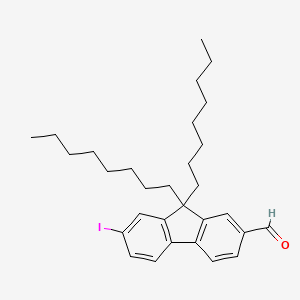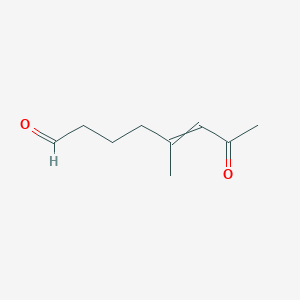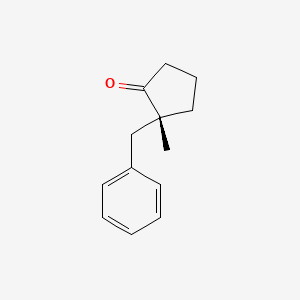
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- is an organic compound with the molecular formula C13H16O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable benzylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of the benzylating agent to form the desired product.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques such as distillation and chromatography ensures the isolation of the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- involves its interaction with specific molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the ketone group and the benzyl substituent. These functional groups can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Cyclopentanone, 2-methyl-2-(phenylmethyl)-, (2R)- can be compared with other similar compounds such as:
Cyclopentanone: Lacks the methyl and benzyl substituents, making it less complex and less reactive.
2-Methylcyclopentanone: Contains a methyl group but lacks the benzyl substituent, resulting in different reactivity and applications.
2-Phenylcyclopentanone: Contains a phenyl group but lacks the methyl substituent, leading to variations in chemical behavior.
Propiedades
Número CAS |
831170-19-5 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
(2R)-2-benzyl-2-methylcyclopentan-1-one |
InChI |
InChI=1S/C13H16O/c1-13(9-5-8-12(13)14)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3/t13-/m1/s1 |
Clave InChI |
NHGVUGDAXXKYON-CYBMUJFWSA-N |
SMILES isomérico |
C[C@@]1(CCCC1=O)CC2=CC=CC=C2 |
SMILES canónico |
CC1(CCCC1=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


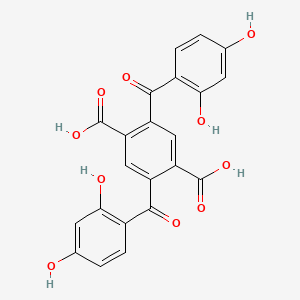
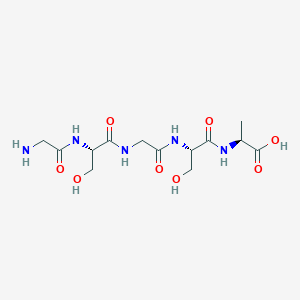



![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
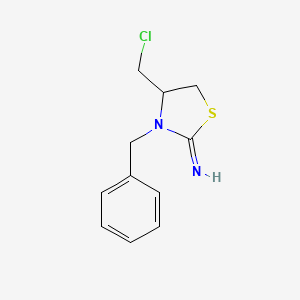

![N~1~-[(3-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14218942.png)
